1-Ethyl-3-hydroxypyridin-1-ium iodide
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Overview
Description
1-Ethyl-3-hydroxypyridin-1-ium iodide is an organic compound with the molecular formula C7H10INO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxypyridin-1-ium iodide can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the alkylation of 3-hydroxypyridine with ethyl iodide under basic conditions. The reaction typically proceeds as follows:
Step 1: 3-Hydroxypyridine is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: Ethyl iodide is added to the solution, and the mixture is heated under reflux.
Step 3: A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the alkylation reaction.
Step 4: The reaction mixture is stirred for several hours until the formation of this compound is complete.
Step 5: The product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-hydroxypyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-Ethyl-3-pyridinone.
Reduction: Formation of 1-Ethyl-3-hydroxydihydropyridine.
Substitution: Formation of various alkyl or aryl-substituted pyridine derivatives.
Scientific Research Applications
1-Ethyl-3-hydroxypyridin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxypyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. It may also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Ethyl-3-hydroxypyridin-1-ium iodide can be compared with other pyridine derivatives, such as:
3-Hydroxypyridine: Lacks the ethyl group, resulting in different chemical and biological properties.
1-Methyl-3-hydroxypyridin-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
3-Hydroxy-2-methylpyridine:
Properties
IUPAC Name |
1-ethylpyridin-1-ium-3-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.HI/c1-2-8-5-3-4-7(9)6-8;/h3-6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSERGYOZZMZRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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